molecular formula C17H16BrNO4 B450383 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide CAS No. 445000-56-6

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B450383
CAS No.: 445000-56-6
M. Wt: 378.2g/mol
InChI Key: PFFJCROXLIMIDT-UHFFFAOYSA-N
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Description

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 4-formyl-6-methoxyphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane to introduce the bromo group.

    Formation of Phenoxy Acetate: The brominated product is then reacted with chloroacetic acid or its derivatives in the presence of a base such as potassium carbonate to form the phenoxy acetate intermediate.

    Amidation: The phenoxy acetate intermediate is then subjected to amidation with 2-methylaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of catalysts and solvents to industrial quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: 2-(2-bromo-4-carboxy-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide.

    Reduction: 2-(2-bromo-4-hydroxymethyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore. The presence of the formyl and methoxy groups could interact with biological targets, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The structure suggests possible activity against certain biological pathways, which could be relevant in the treatment of diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic sites on proteins, while the methoxy group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-formylphenoxy)-N-(2-methylphenyl)acetamide: Lacks the methoxy group, which might affect its reactivity and binding properties.

    2-(2-bromo-4-methoxyphenoxy)-N-(2-methylphenyl)acetamide: Lacks the formyl group, potentially altering its chemical behavior and applications.

    2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-phenylacetamide: Lacks the methyl group on the phenyl ring, which could influence its steric and electronic properties.

Uniqueness

The unique combination of the bromo, formyl, and methoxy groups in 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide provides a distinct set of chemical properties

Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-11-5-3-4-6-14(11)19-16(21)10-23-17-13(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJCROXLIMIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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